molecular formula C17H13N5O3S3 B2652960 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide CAS No. 851861-69-3

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2652960
CAS No.: 851861-69-3
M. Wt: 431.5
InChI Key: LLKOEOFEDONXNP-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a benzo[d]thiazole core, a 1,3,4-oxadiazole ring, and a thiophene-2-carboxamide moiety. The benzo[d]thiazole group is linked via a thioether bridge to the oxadiazole ring, while the thiophene carboxamide is attached at the methyl position of the oxadiazole. Such structural complexity is designed to enhance bioactivity, particularly in targeting enzymes or receptors associated with inflammation, cancer, or microbial infections .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S3/c23-13(20-16-19-10-4-1-2-5-11(10)28-16)9-27-17-22-21-14(25-17)8-18-15(24)12-6-3-7-26-12/h1-7H,8-9H2,(H,18,24)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKOEOFEDONXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step reactions. The process begins with the preparation of intermediate compounds such as benzothiazole derivatives, which are synthesized through various methods including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carbon disulfide under basic conditions . The final step involves the coupling of these intermediates with thiophene-2-carboxamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis . Additionally, the use of automated synthesis platforms and continuous flow reactors can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds featuring the benzo[d]thiazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of these compounds can effectively inhibit the growth of various pathogens. The presence of sulfur and nitrogen in the thiazole and oxadiazole rings contributes to their bioactivity against bacteria and fungi .

Case Study: Antimicrobial Activity

A study investigating the antimicrobial efficacy of similar compounds found that derivatives containing the benzo[d]thiazole structure showed promising results against multidrug-resistant bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Applications

The anticancer potential of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide has been highlighted in multiple studies. The thiazole and oxadiazole rings are known to interfere with cancer cell proliferation by targeting critical pathways involved in cell cycle regulation.

Case Study: Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The most effective derivatives were found to induce apoptosis through caspase activation pathways .

Summary of Findings

ApplicationKey Findings
AntimicrobialEffective against multidrug-resistant strains; disrupts cell membranes .
AnticancerInduces apoptosis in HepG2 and MCF7 cells; inhibits critical survival pathways .
MechanismInhibits enzyme activity; induces oxidative stress response; activates apoptotic pathways .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Key Differences

Table 1: Structural Comparison of Key Analogues
Compound Name / ID Core Heterocycles Substituents / Functional Groups Key Structural Variation
Target Compound Benzo[d]thiazole + 1,3,4-oxadiazole Thiophene-2-carboxamide, thioether-linked acetamide Reference compound for comparison
N-(5-((2-(Cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide 1,3,4-Thiadiazole Cyclopentylamino group instead of benzothiazole Thiadiazole vs. oxadiazole; altered amino substituent
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzo[d]thiazole + thiazolidinone 4-Chlorophenyl at thiazolidinone Thiazolidinone ring replaces oxadiazole
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a) 1,3,4-Thiadiazole + 1,3,4-oxadiazole Dual heterocyclic system with 4-chlorophenyl and benzylthio groups Dual oxadiazole-thiadiazole system; halogenated aryl substituents
N-(Thiazol-2-yl)-2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide (Compound 9) Imidazole + thiazole 4-Fluorophenyl and thioacetamide linker Imidazole core vs. oxadiazole; fluorophenyl substitution
Key Observations:
  • Substituent Effects: Cyclopentylamino groups () enhance lipophilicity compared to the benzothiazole in the target compound, which may improve membrane permeability but reduce aqueous solubility .
  • Bioisosteric Replacements : Thiophene-2-carboxamide in the target compound offers distinct electronic properties compared to furan-based analogs (e.g., ), influencing hydrogen-bonding interactions .
Key Findings:
  • The target compound’s synthesis likely involves multi-step reactions with moderate yields (70–85%), comparable to benzothiazole-thiazolidinone hybrids (70%, ).
  • Higher yields (e.g., 97% for 4a ) are achieved with simpler alkylation steps, whereas dual heterocyclic systems (e.g., 3a ) require stringent conditions.

Spectroscopic and Physicochemical Properties

Table 3: NMR Chemical Shift Comparisons (Selected Protons)
Compound Proton Environment (δ, ppm) Notable Shifts Reference
Target Compound Benzothiazole NH: ~10.2; Thiophene CH: ~7.5–7.8 Distinct NH and thiophene signals
Compound 1 (Rapa analog) Region A (39–44 ppm): 3.2–3.6; Region B: 1.8–2.2 Shifts in regions A/B due to substituent effects
4g (Benzothiazole-thiazolidinone) Thiazolidinone C=O: ~170; Aromatic CH: 7.3–7.6 Downfield C=O vs. target’s oxadiazole C=O
Key Observations:
  • The benzothiazole NH proton in the target compound appears downfield (~10.2 ppm), consistent with strong hydrogen bonding .
  • Substituents on the oxadiazole ring (e.g., thioether linker) cause upfield shifts in adjacent protons compared to thiadiazole analogs .

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features several functional groups:

  • Benzo[d]thiazole moiety
  • 1,3,4-Oxadiazole ring
  • Thiophene structure
  • Carboxamide group

These components suggest a high potential for biological interactions, making it a candidate for further pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes, including:

  • Formation of the benzo[d]thiazole intermediate.
  • Coupling with oxadiazole derivatives.
  • Finalization through thiophene and carboxamide modifications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving:

  • Inhibition of Carbonic Anhydrase (CA) : The compound acts as an effective inhibitor of tumor-associated isozyme CA IX, disrupting pH regulation in cancer cells and leading to reduced tumor growth .
    Cell LineIC50 (µM)
    A549 (Lung Cancer)1.61
    Jurkat (T-cell)1.98

Antimicrobial Activity

The presence of the benzo[d]thiazole and oxadiazole moieties suggests potential antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various pathogens, indicating that this compound may also possess significant antimicrobial activity .

The molecular mechanism by which this compound exerts its biological effects involves:

  • Binding to Target Enzymes : The compound binds to the active site of carbonic anhydrase, inhibiting its activity and leading to altered cellular pH levels.
  • Hydrophobic Interactions : Studies reveal that the compound interacts with proteins primarily through hydrophobic contacts, which is crucial for its activity against cancer cells .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Evren et al. (2019) : Investigated thiazole derivatives and their cytotoxic effects on NIH/3T3 and A549 cell lines, highlighting the importance of structural modifications for enhanced activity .
    • Findings : Certain substitutions significantly increased cytotoxicity, suggesting a structure–activity relationship (SAR) that can guide future modifications.
  • Molecular Docking Studies : Various derivatives have been subjected to molecular docking studies to predict their binding affinities towards target proteins such as COX-2 and CA IX .

Q & A

Q. Key Parameters :

  • Reaction yields range from 65% to 76% for analogous compounds .
  • Solvent choice (e.g., ethanol, DMF) and temperature control (reflux vs. room temperature) critically influence cyclization efficiency .

How can spectral characterization (IR, NMR, MS) resolve structural ambiguities in this compound?

Q. Advanced Analytical Strategy

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and thioether (C-S-C, ~600–700 cm⁻¹) groups. Discrepancies in NH stretching (~3200 cm⁻¹) may indicate incomplete cyclization .
  • ¹H/¹³C NMR :
    • Benzo[d]thiazole protons appear as deshielded aromatic signals (δ 7.5–8.5 ppm).
    • Oxadiazole methylene protons (CH₂-S) show splitting patterns (~δ 4.0–4.5 ppm) sensitive to adjacent sulfur atoms .
  • Mass Spectrometry : High-resolution MS (HRMS) differentiates between isobaric fragments (e.g., M⁺ vs. [M+H]⁺), with fragmentation patterns aligning with thiophene-carboxamide cleavage .

Case Study : In a related thiadiazole derivative, a missing NH peak in IR and anomalous δ 4.2 ppm triplet in ¹H NMR revealed residual unreacted hydrazine, necessitating repurification .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Methodological Framework

  • Antimicrobial Activity : Follow protocols from Frija et al. (2019), using agar dilution (MIC determination) against S. aureus and E. coli, with pH-adjusted media to account for thiol group ionization .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to controls like cisplatin. Note that solvent (DMSO) concentration must be ≤0.1% to avoid false positives .
  • Enzyme Inhibition : For COX-1/2 or kinase targets, use fluorescence polarization assays with recombinant enzymes, as demonstrated for structurally similar thiazole-carboxamides .

Data Interpretation : Contradictory results (e.g., high in vitro activity but poor solubility) may arise from aggregation artifacts—validate with dynamic light scattering (DLS) .

How can molecular docking predict the binding mode of this compound to biological targets?

Q. Computational Workflow

Target Selection : Prioritize proteins with known carboxamide interactions (e.g., EGFR kinase, COX-2) .

Ligand Preparation : Optimize protonation states (e.g., thiophene sulfur as neutral) using tools like MarvinSketch.

Docking Software : AutoDock Vina or Glide, with grid boxes centered on active-site residues (e.g., COX-2 Val523) .

Validation : Compare docking poses with co-crystallized ligands (PDB: 1PXX for COX-2) to assess pose reliability.

Example : A related thiazole-carboxamide showed a ΔG of −9.2 kcal/mol with COX-2, correlating with experimental IC₅₀ = 1.8 µM .

How to address low yields in the final coupling step of the synthesis?

Q. Troubleshooting Guide

  • Cause 1 : Steric hindrance from the benzo[d]thiazole group. Solution : Switch from EDCI/HOBt to BOP reagent for better activation .
  • Cause 2 : Thioether oxidation. Solution : Use degassed solvents and inert atmosphere (N₂/Ar) during thiol coupling .
  • Cause 3 : Competing side reactions. Solution : Monitor intermediates via TLC (silica, ethyl acetate/hexane 3:7) and isolate pure intermediates before proceeding .

Optimized Protocol : For a similar oxadiazole-thiophene derivative, pre-activation of the carboxylic acid with N-hydroxysuccinimide (NHS) increased yield from 58% to 82% .

What strategies mitigate solubility issues in biological assays?

Q. Advanced Formulation Approaches

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) at 10–20 mM to enhance aqueous solubility without denaturing proteins .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the thiophene ring, cleaved in vivo by phosphatases .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) for sustained release, as validated for thiadiazole analogs .

Validation : Dynamic solubility assays (shake-flask method) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) confirm stability .

How to reconcile contradictory SAR data between in vitro and computational models?

Q. Data Analysis Framework

Experimental Replication : Ensure assay consistency (e.g., ATP concentration in kinase assays) .

Conformational Sampling : Perform molecular dynamics (MD) simulations (50 ns) to assess ligand flexibility not captured in static docking .

Off-Target Profiling : Screen against related targets (e.g., 98-kinase panel) to identify unanticipated interactions .

Case Study : A benzo[d]thiazole analog showed poor in vitro COX-2 inhibition despite favorable docking. MD revealed rapid dissociation due to weak π-π stacking with Tyr355 .

What are the key stability concerns for long-term storage of this compound?

Q. Stability Protocol

  • Degradation Pathways : Hydrolysis of the oxadiazole ring under acidic conditions; oxidation of thioether to sulfoxide .
  • Storage Conditions :
    • Solid: −20°C under argon, desiccated (silica gel).
    • Solution: DMSO-d6 (for NMR) at −80°C, avoid freeze-thaw cycles .
  • Monitoring : Quarterly HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation peaks .

Accelerated Stability Data : At 40°C/75% RH, <5% degradation after 6 months when stored in amber vials .

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